3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a benzo[b]thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the core structures. One common approach is the palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acid with styrenes . This reaction is carried out under specific conditions, often involving the use of silver chloride (AgCl) to facilitate the decarboxylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
N-phenylbenzofuran-2-carboxamide: Shares structural similarities but lacks the benzo[b]thiophene ring.
Uniqueness
What sets 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O3S/c25-19-16-11-5-7-13-18(16)31-22(19)24(29)27-20-15-10-4-6-12-17(15)30-21(20)23(28)26-14-8-2-1-3-9-14/h1-13H,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNCGBGPVIZQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.